Cas no 1821819-88-8 ((1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol)

(1R)-1-(4-Chloro-3-methylphenyl)ethan-1-ol is a chiral secondary alcohol featuring a chloro-methyl-substituted aromatic ring. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals requiring enantiopure building blocks. The compound’s structural motifs—a chloro group and methyl substitution—enhance its utility in cross-coupling reactions and derivatization. Its high optical purity and stability under standard conditions ensure reproducibility in synthetic applications. The electron-withdrawing chloro group may also influence reactivity in nucleophilic substitutions or catalytic reductions. This compound is typically employed in research settings for chiral ligand development or as a precursor to biologically active molecules.
(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol structure
1821819-88-8 structure
Product name:(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol
CAS No:1821819-88-8
MF:C9H11ClO
Molecular Weight:170.636041879654
CID:6394542
PubChem ID:95003602

(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol
    • EN300-2001816
    • 1821819-88-8
    • インチ: 1S/C9H11ClO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3/t7-/m1/s1
    • InChIKey: XWAYAABIWOTNCD-SSDOTTSWSA-N
    • SMILES: ClC1C=CC(=CC=1C)[C@@H](C)O

計算された属性

  • 精确分子量: 170.0498427g/mol
  • 同位素质量: 170.0498427g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 127
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 20.2Ų
  • XLogP3: 2.4

(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-2001816-0.5g
(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol
1821819-88-8
0.5g
$905.0 2023-09-16
Enamine
EN300-2001816-1.0g
(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol
1821819-88-8
1g
$943.0 2023-06-01
Enamine
EN300-2001816-5g
(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol
1821819-88-8
5g
$2732.0 2023-09-16
Enamine
EN300-2001816-2.5g
(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol
1821819-88-8
2.5g
$1848.0 2023-09-16
Enamine
EN300-2001816-0.25g
(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol
1821819-88-8
0.25g
$867.0 2023-09-16
Enamine
EN300-2001816-0.1g
(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol
1821819-88-8
0.1g
$829.0 2023-09-16
Enamine
EN300-2001816-5.0g
(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol
1821819-88-8
5g
$2732.0 2023-06-01
Enamine
EN300-2001816-10.0g
(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol
1821819-88-8
10g
$4052.0 2023-06-01
Enamine
EN300-2001816-0.05g
(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol
1821819-88-8
0.05g
$792.0 2023-09-16
Enamine
EN300-2001816-1g
(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol
1821819-88-8
1g
$943.0 2023-09-16

(1R)-1-(4-chloro-3-methylphenyl)ethan-1-ol 関連文献

(1R)-1-(4-chloro-3-methylphenyl)ethan-1-olに関する追加情報

(1R)-1-(4-Chloro-3-Methylphenyl)ethan-1-ol: A Comprehensive Overview

(1R)-1-(4-Chloro-3-Methylphenyl)ethan-1-ol, also known by its CAS number 1821819-88-8, is a versatile organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and fine chemicals. This compound, which belongs to the class of secondary alcohols, has garnered attention due to its unique structural properties and potential for further functionalization. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, making it a valuable asset in modern chemical research.

The molecular structure of (1R)-1-(4-Chloro-3-Methylphenyl)ethan-1-ol comprises a chiral center at the ethanol moiety, which is attached to a substituted phenyl ring. The phenyl group is substituted with a chlorine atom at the para position and a methyl group at the meta position. This configuration not only imparts chirality but also enhances the compound's stability and reactivity. The presence of these substituents allows for selective chemical transformations, making it an ideal starting material for asymmetric synthesis.

Recent advancements in synthetic methodologies have enabled the efficient preparation of (1R)-1-(4-Chloro-3-Methylphenyl)ethan-1-ol. One notable approach involves the hydrolysis of an appropriate nitrile derivative under acidic conditions, followed by reduction to yield the alcohol. This method has been optimized to achieve high enantiomeric excess, which is crucial for applications in drug discovery where stereochemistry plays a pivotal role.

In terms of physical properties, (1R)-1-(4-Chloro-3-Methylphenyl)ethan-1-ol exhibits a melting point of approximately 55°C and a boiling point around 205°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it amenable to various extraction and purification techniques. The compound's UV absorption spectrum shows strong absorbance in the range of 270–290 nm, which can be exploited for analytical purposes.

The applications of (1R)-1-(4-Chloro-3-Methylphenyl)ethan-1-ol are diverse and expanding rapidly. In the pharmaceutical industry, it serves as a key intermediate in the synthesis of anti-inflammatory agents and central nervous system drugs. For instance, recent studies have demonstrated its utility in the construction of β-lactam antibiotics through enantioselective aldol reactions. Additionally, this compound has found use in agrochemicals as a precursor to fungicides and herbicides, contributing to sustainable agricultural practices.

From an environmental standpoint, researchers have investigated the biodegradation pathways of (1R)-1-(4-Chloro-3-Methylphenyl)ethan-1-ol. Under aerobic conditions, it undergoes microbial degradation via hydroxylation and ring-opening mechanisms, yielding non-toxic byproducts. These findings underscore its eco-friendly profile and suitability for large-scale industrial applications.

In conclusion, (1R)-1-(4-Chloro-3-Methylphenyl)ethan-1-ol stands out as a pivotal molecule in contemporary chemical research. Its unique structure, coupled with advanced synthetic techniques and promising application prospects, positions it as a cornerstone for future innovations in drug development and material science.

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